![molecular formula C24H23N5O6 B2835273 2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 894930-37-1](/img/structure/B2835273.png)
2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide” is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a quinazolinone core, and an acetamide moiety. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide” would likely involve multiple steps, including the formation of the oxadiazole ring, the quinazolinone core, and the final coupling to form the acetamide linkage. Typical reaction conditions might include:
Formation of the Oxadiazole Ring: This could involve the cyclization of a suitable precursor under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Synthesis of the Quinazolinone Core: This might be achieved through the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone, followed by cyclization.
Coupling Reactions: The final steps would involve coupling the oxadiazole and quinazolinone intermediates, possibly using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability, yield, and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide” could undergo various chemical reactions, including:
Oxidation: The compound might be susceptible to oxidation at the isopropyl group or other electron-rich sites.
Reduction: Reduction reactions could target the oxadiazole ring or the quinazolinone core.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the acetamide moiety.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but might include oxidized or reduced derivatives, substituted analogs, and potentially ring-opened or rearranged products.
Scientific Research Applications
Chemistry
In chemistry, “2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide” could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as a drug candidate, given the presence of pharmacophoric groups like the oxadiazole and quinazolinone rings, which are known to exhibit various biological activities.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities, depending on its interaction with biological targets.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide” would depend on its specific biological or chemical context. Potential molecular targets could include enzymes, receptors, or nucleic acids, with the compound exerting its effects through binding interactions, inhibition, or modulation of activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other oxadiazole or quinazolinone derivatives, such as:
- 2-(4-Isopropylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)quinazolin-4(3H)-one
- N-(4-Isopropylphenyl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide
- 7-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,8-dioxo-7,8-dihydroquinazolin-5(6H)-yl acetamide
Uniqueness
The uniqueness of “2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide” lies in its combination of multiple pharmacophoric groups within a single molecule, potentially leading to synergistic effects and novel biological activities.
Properties
IUPAC Name |
2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O6/c1-13(2)15-4-6-16(7-5-15)26-21(30)10-28-18-9-20-19(33-12-34-20)8-17(18)23(31)29(24(28)32)11-22-25-14(3)27-35-22/h4-9,13H,10-12H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIBDHLCYUDBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)C(C)C)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2835193.png)
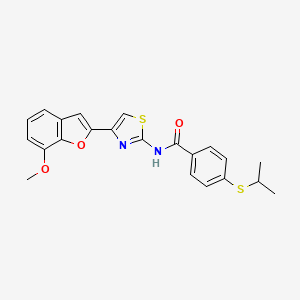
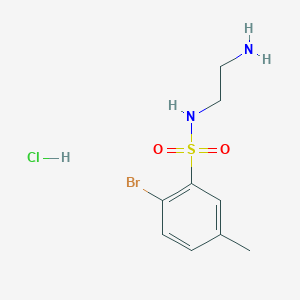
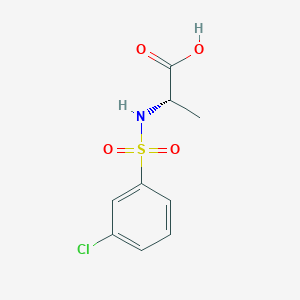
![Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835198.png)
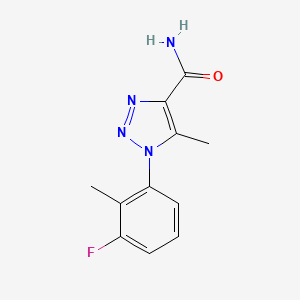
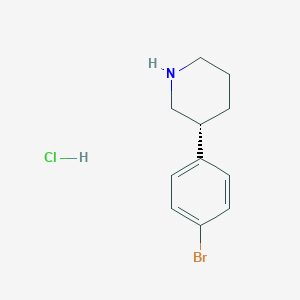
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2835203.png)
acetic acid](/img/structure/B2835204.png)
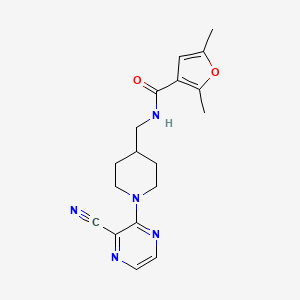
![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine](/img/structure/B2835206.png)
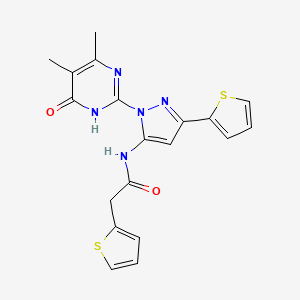
![4-{4-[3-(3-chlorophenyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2835212.png)
